Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate

Lipophilicity Drug-likeness ADME

Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate (CAS 1354961-27-5) is a disubstituted pyridazine heterocycle bearing a methyl ester at the 3-position and a 4-nitrophenoxy ether at the 6-position. With a molecular formula of C₁₂H₉N₃O₅, a molecular weight of 275.22 g·mol⁻¹, and a measured melting point of 194–196 °C, the compound is supplied as a crystalline solid at ≥95% purity (Enamine) or ≥98% purity (Chemscene) and is classified as a research-grade small-molecule building block.

Molecular Formula C12H9N3O5
Molecular Weight 275.22 g/mol
CAS No. 1354961-27-5
Cat. No. B1526101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate
CAS1354961-27-5
Molecular FormulaC12H9N3O5
Molecular Weight275.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H9N3O5/c1-19-12(16)10-6-7-11(14-13-10)20-9-4-2-8(3-5-9)15(17)18/h2-7H,1H3
InChIKeyRJXAQNFCTNSGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate (CAS 1354961-27-5): Compound Identity and Procurement-Relevant Profile


Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate (CAS 1354961-27-5) is a disubstituted pyridazine heterocycle bearing a methyl ester at the 3-position and a 4-nitrophenoxy ether at the 6-position [1]. With a molecular formula of C₁₂H₉N₃O₅, a molecular weight of 275.22 g·mol⁻¹, and a measured melting point of 194–196 °C, the compound is supplied as a crystalline solid at ≥95% purity (Enamine) or ≥98% purity (Chemscene) and is classified as a research-grade small-molecule building block [1]. Its structural features place it within the broader class of pyridazine derivatives that have been investigated for antimicrobial, anticancer, and herbicidal applications, although direct biological profiling of this specific congener remains limited in the open literature [2].

Why Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate Cannot Be Replaced by Common Pyridazine-3-carboxylate Analogs


Superficially similar pyridazine-3-carboxylate esters—such as unsubstituted methyl pyridazine-3-carboxylate (CAS 34253-02-6) or 3-chloro-6-(4-nitrophenoxy)pyridazine (CAS 1490-54-6)—share core heterocyclic features but diverge sharply in physicochemical properties that govern solubility, permeability, crystallinity, and downstream derivatization potential [1][2]. The target compound’s 4-nitrophenoxy substituent raises its experimental logP to 1.499, a >1.2 log-unit increase over the parent methyl pyridazine-3-carboxylate (logP 0.263), while the methyl ester at C-3 provides a hydrolytically labile handle that is absent in the 3-chloro analog [1]. These differences mean that generic substitution risks altered partitioning behaviour, incompatible reactivity in multi-step syntheses, and unreliable crystallinity during formulation—each of which can compromise reproducibility in both discovery chemistry and agrochemical screening cascades.

Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (logP) Differentiation: >5-Fold Higher Partition Coefficient Versus the Unsubstituted Methyl Ester

The experimentally measured logP of the target compound is 1.499, compared with 0.263 for methyl pyridazine-3-carboxylate, a difference of +1.236 log units [1]. This equates to an approximately 17-fold higher octanol-water partition coefficient, placing the compound closer to the lipophilicity window associated with favourable passive membrane permeability (logP 1–3) while the parent ester falls well below it [1].

Lipophilicity Drug-likeness ADME

Crystallinity and Melting Point: Sharp Melting Endotherm Supports Formulation Reproducibility

The target compound exhibits a well-defined melting point of 194–196 °C [1]. In contrast, both methyl pyridazine-3-carboxylate and 3-chloro-6-(4-nitrophenoxy)pyridazine lack published melting point data from authoritative sources . A sharp, reproducible melting point is a practical indicator of crystalline purity and batch-to-batch consistency.

Crystallinity Formulation Quality control

Purity Grade: ≥98% HPLC Purity Provides a Margin Above the 95% Baseline of Closest Analogs

Chemscene supplies the target compound at ≥98% purity, while the 3-chloro-6-(4-nitrophenoxy)pyridazine analog is typically offered at 95% and the parent methyl pyridazine-3-carboxylate at 97% . The higher certified purity reduces the likelihood of confounding biological or catalytic effects from trace impurities in sensitive assays.

Purity Quality assurance Reproducibility

Orthogonal Synthetic Handles: Combined Methyl Ester and Nitro Group Enable Divergent Derivatisation Not Possible with Mono-Functional Analogs

The target compound uniquely pairs a methyl ester at C-3 (hydrolysable to the carboxylic acid; reactive toward aminolysis) with a 4-nitrophenoxy group at C-6 (reducible to the aniline; the nitro group itself is a pharmacophore in multiple agrochemical and antimicrobial classes) [1]. The 3-chloro analog lacks the ester handle, while the parent methyl ester lacks the nitrophenoxy moiety altogether [2]. This orthogonal reactivity enables two-directional diversification from a single intermediate.

Synthetic chemistry Building block Library synthesis

Herbicidal Pharmacophore: 4-Nitrophenoxypyridazine Scaffold Linked to Pre-Emergent Herbicidal Activity

A foundational structure–activity study by Takahashi et al. demonstrated that 3-halo-6-phenoxypyridazines bearing nitro substituents on the benzene ring exhibit pre-emergent herbicidal activity against radish and millet, with 3-chloro-6-(3′-nitrophenoxy)pyridazine among the most active congeners [1]. The target compound retains the same 4-nitrophenoxypyridazine pharmacophore while replacing the 3-chloro substituent with a methyl ester, a modification that may alter potency, selectivity, and physicochemical properties relative to the characterised 3-chloro lead.

Agrochemical Herbicide Pyridazine

Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate: Evidence-Grounded Application Scenarios for Research and Industry


Medicinal Chemistry Library Design Requiring Dual-Functional Building Blocks

When constructing a diverse heterocyclic library, the target compound’s orthogonal methyl ester (hydrolysable to acid; amide coupling) and 4-nitrophenoxy (reducible to aniline) groups allow two-directional diversification. This dual reactivity reduces the number of synthetic steps compared with sequentially functionalising a mono-substituted pyridazine scaffold, directly addressing the efficiency needs of hit-to-lead optimisation programs [1].

Agrochemical Screening for Pre-Emergent Herbicidal Leads

Based on class-level evidence that nitrophenoxypyridazines display pre-emergent herbicidal activity against radish and millet, the target compound—possessing the critical 4-nitrophenoxy pharmacophore—can serve as a screening candidate or starting point for analogue synthesis in herbicide discovery pipelines [2]. Its defined melting point and ≥98% purity ensure that observed activity can be attributed to the compound rather than impurities.

Physicochemical Profiling Studies Requiring Controlled Lipophilicity

With an experimental logP of 1.499, the target compound resides in a lipophilicity range associated with passive membrane permeability, unlike the more hydrophilic parent methyl pyridazine-3-carboxylate (logP 0.263). This makes it a suitable probe for structure–permeability relationship studies or for use in cellular assays where intracellular target engagement is required .

Crystallisation and Solid-State Form Screening

The compound’s sharp melting point (194–196 °C) and commercial availability as a crystalline solid at high purity support its use in polymorph screening, co-crystal engineering, or formulation development studies where batch-to-batch consistency in solid-state properties is critical [3].

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